![molecular formula C14H8Cl4O2 B2775847 3,5-Dichloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde CAS No. 428491-25-2](/img/structure/B2775847.png)

3,5-Dichloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

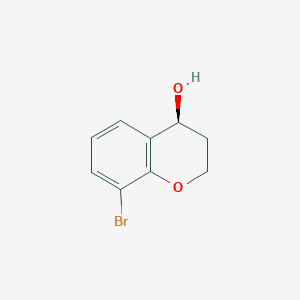

3,5-Dichloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C14H8Cl4O2 . It has an average mass of 350.024 Da and a monoisotopic mass of 347.927826 Da .

Synthesis Analysis

3,5-Dichlorobenzaldehyde, a starting reagent, has been used in the synthesis of β-aryl-β-amino acid enantiomers and dichlorophenylpyruvic acid .Molecular Structure Analysis

The molecular structure of this compound contains a total of 29 bonds; 21 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), and 1 ether .Wissenschaftliche Forschungsanwendungen

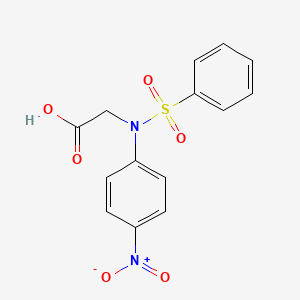

Regioselective Synthesis and Protection

The study of Plourde and Spaetzel (2002) focuses on the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde, employing various protecting groups including 2,6-dichlorobenzyl and 3,4-dichlorobenzyl. This research is pertinent to the synthesis and modification of complex molecules, indicating that dichlorobenzyl groups can serve as protective agents in organic synthesis, potentially applicable to the manipulation of compounds similar to "3,5-Dichloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde" (Plourde & Spaetzel, 2002).

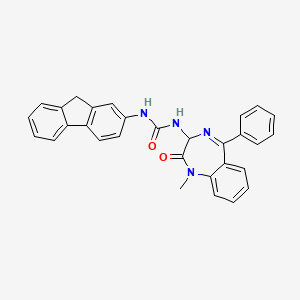

Molecular Magnetism

Research by Zhang et al. (2013) on tetranuclear complexes, involving ligands derived from halogenated benzaldehydes, underscores the importance of such compounds in synthesizing materials with specific magnetic properties. Although "this compound" is not directly mentioned, the use of dichloro-hydroxy-benzaldehyde derivatives in creating materials with ferromagnetic interactions suggests potential applications in designing new magnetic materials (Zhang et al., 2013).

Catalysis and Oxidation Processes

The work of Sharma et al. (2012) on the catalytic oxidation of benzyl alcohol to benzaldehyde, and similar studies by Han et al. (2010) and Ravat, Nongwe, and Coville (2012) on the solvent-free aerobic oxidation of alcohols, highlight the broader application of catalysis in transforming simple organic compounds to more valuable chemicals. These studies, while not directly mentioning "this compound," emphasize the significance of catalytic processes in organic synthesis and material science, potentially impacting the production and functionalization of complex chemical entities like the one (Sharma et al., 2012); (Han et al., 2010); (Ravat, Nongwe, & Coville, 2012).

Chemical Modifications and Structural Analysis

Dhakal, Parkin, and Lehmler's (2019) study on "3,5-Dichloro-3',4'-dimethoxybiphenyl" demonstrates the structural characterization of dihydroxylated metabolites of dichlorobiphenyl. This research is indicative of the analytical techniques and approaches used in understanding the structure-property relationships of halogenated compounds, which could be relevant for studying "this compound" and similar chemicals (Dhakal, Parkin, & Lehmler, 2019).

Eigenschaften

IUPAC Name |

3,5-dichloro-4-[(3,4-dichlorophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl4O2/c15-10-2-1-8(3-11(10)16)7-20-14-12(17)4-9(6-19)5-13(14)18/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBGFWBGBDZNIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1COC2=C(C=C(C=C2Cl)C=O)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)

![[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2775766.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2775768.png)

![methyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2775771.png)

![1,3,7-trimethyl-8-(3-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2775774.png)

![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2775778.png)

![1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2775783.png)